molecular formula C8H11NO B1601436 (4-(Methylamino)phenyl)methanol CAS No. 181819-75-0

(4-(Methylamino)phenyl)methanol

Cat. No.: B1601436
CAS No.: 181819-75-0
M. Wt: 137.18 g/mol
InChI Key: DGPBXQNDKIZRIJ-UHFFFAOYSA-N
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Description

(4-(Methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the methylation of anilines, which is a well-established process in the chemical industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Methylamino)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form various amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the para position relative to the hydroxyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 4-(methylamino)benzaldehyde.

    Reduction: Formation of 4-(methylamino)phenylmethane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (4-(Methylamino)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Uniqueness:

    Reactivity: The presence of both hydroxyl and methylamino groups in (4-(Methylamino)phenyl)methanol makes it uniquely reactive in various chemical reactions.

    Applications: Its dual functional groups allow for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBXQNDKIZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478137
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181819-75-0
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(methylamino)benzoate (2.0 g, 12.1 mmol) in THF (30 mL) was added LAH (6.1 mL, 2.4 M in THF, 14.5 mmol) at 0° C. The reaction was stirred at r.t. for 2 h. The reaction was quenched with EtOAc (50 mL) and water (2 mL). The mixture was dried (Na2SO4) and concentrated. Purification by silica gel chromatography (PE:EtOAc=3:1) gave 1.0 g (60%) of the title compound as a yellow oil. [M+H] Calc'd for C8H11NO, 138. Found 138.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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